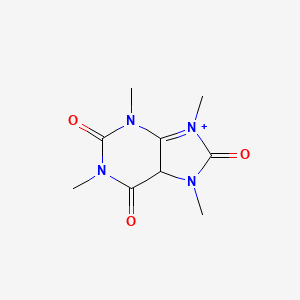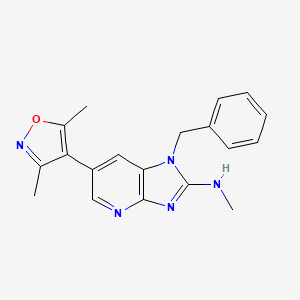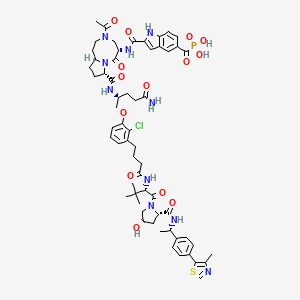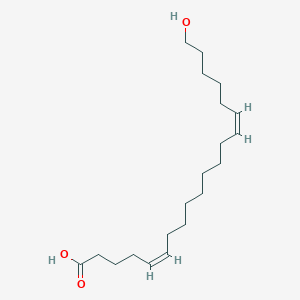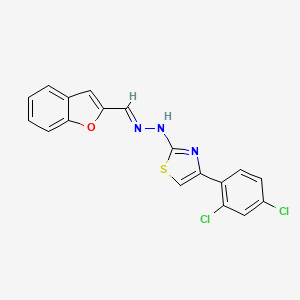
Mao-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mao-IN-4 is a monoamine oxidase inhibitor, specifically targeting monoamine oxidase A and monoamine oxidase B enzymes. It has shown potential in the research of depression and Parkinson’s disease due to its inhibitory effects on these enzymes .
Métodos De Preparación
The synthesis of Mao-IN-4 involves several steps, typically starting with the preparation of benzofuran and thiazolylhydrazone derivatives. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Mao-IN-4 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions are typically oxidized or reduced derivatives of this compound, which can be further analyzed for their biological activity .
Aplicaciones Científicas De Investigación
Mao-IN-4 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of monoamine oxidase enzymes.
Biology: Investigated for its effects on neurotransmitter levels and neuronal signaling.
Medicine: Potential therapeutic agent for treating depression and Parkinson’s disease.
Industry: Utilized in the development of new pharmaceuticals targeting monoamine oxidase enzymes .
Mecanismo De Acción
Mao-IN-4 exerts its effects by inhibiting the activity of monoamine oxidase enzymes. This inhibition leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the synaptic cleft, which can alleviate symptoms of depression and Parkinson’s disease. The molecular targets include the active sites of monoamine oxidase A and monoamine oxidase B, where this compound binds and prevents the oxidation of neurotransmitters .
Comparación Con Compuestos Similares
Mao-IN-4 is compared with other monoamine oxidase inhibitors such as selegiline, rasagiline, and moclobemide. Unlike these compounds, this compound has shown a higher selectivity and potency for both monoamine oxidase A and monoamine oxidase B enzymes. Similar compounds include:
Selegiline: Selective monoamine oxidase B inhibitor used in Parkinson’s disease.
Rasagiline: Another selective monoamine oxidase B inhibitor with neuroprotective effects.
Moclobemide: Reversible inhibitor of monoamine oxidase A used in depression treatment
Propiedades
Fórmula molecular |
C18H11Cl2N3OS |
|---|---|
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
N-[(E)-1-benzofuran-2-ylmethylideneamino]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H11Cl2N3OS/c19-12-5-6-14(15(20)8-12)16-10-25-18(22-16)23-21-9-13-7-11-3-1-2-4-17(11)24-13/h1-10H,(H,22,23)/b21-9+ |
Clave InChI |
IPZRVBNSMGZXTO-ZVBGSRNCSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C(O2)/C=N/NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C=NNC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


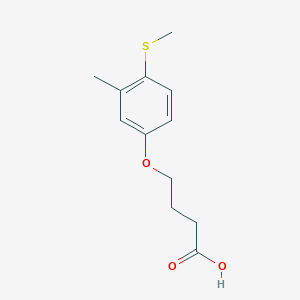
![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)
![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)


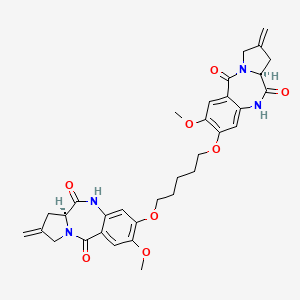
![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)
